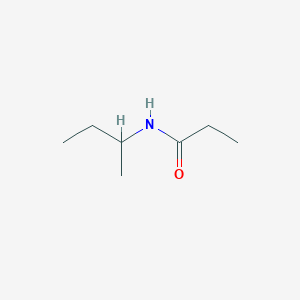
N-(butan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a butan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(butan-2-yl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. This method typically involves the use of nitromethane or bromonitromethane as starting materials, followed by a series of reactions including bromination and amidation . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between a carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Applications De Recherche Scientifique
N-(butan-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(butan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a similar structure but lacking the butan-2-yl substituent.
Butanamide: Another amide with a butan-2-yl group but different overall structure.
Uniqueness
N-(butan-2-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
5827-73-6 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
N-butan-2-ylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-4-6(3)8-7(9)5-2/h6H,4-5H2,1-3H3,(H,8,9) |
Clé InChI |
YWXTWKJVVCXINH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


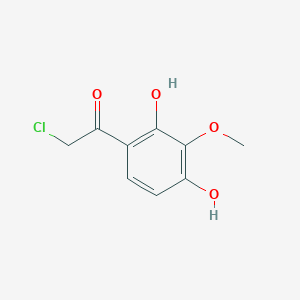
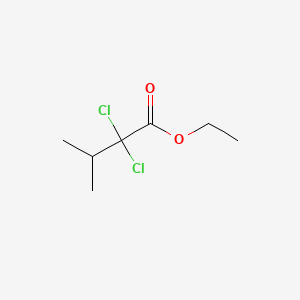
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

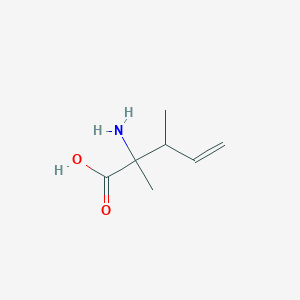
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
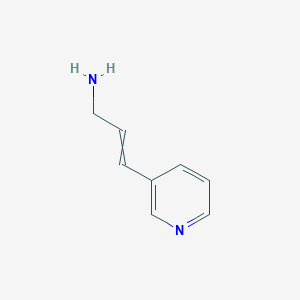
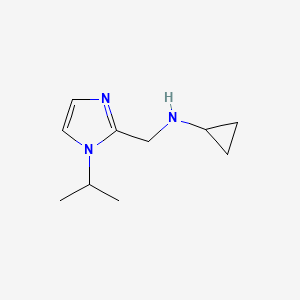
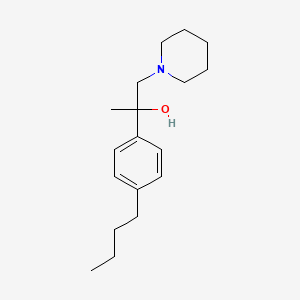
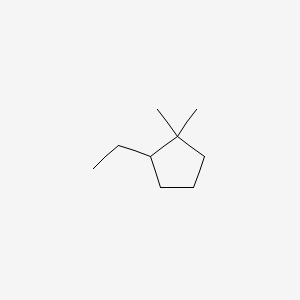

![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
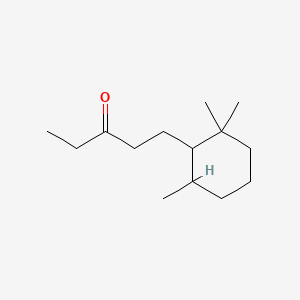
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
